molecular formula C7H4F3N3O B7963183 Trifluoro-1,3-benzoxazole-2,4-diamine

Trifluoro-1,3-benzoxazole-2,4-diamine

Cat. No.: B7963183
M. Wt: 203.12 g/mol
InChI Key: DFUJUEPORUGOOO-UHFFFAOYSA-N
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Description

Trifluoro-1,3-benzoxazole-2,4-diamine is a heterocyclic compound that contains a benzoxazole ring substituted with trifluoromethyl and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro-1,3-benzoxazole-2,4-diamine typically involves the condensation of diamines or amino phenols with trifluoroacetonitrile. One efficient method is the condensation of diamines or amino phenols with in situ generated trifluoroacetonitrile (CF3CN) under controlled conditions . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Trifluoro-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of trifluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trifluoro-1,3-benzoxazole-2,4-diamine include:

Uniqueness

This compound is unique due to its trifluoromethyl and diamine substitutions, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

Properties

IUPAC Name

5,6,7-trifluoro-1,3-benzoxazole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-1-2(9)4(11)5-6(3(1)10)14-7(12)13-5/h11H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUJUEPORUGOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C2C(=C(C(=C1F)F)F)OC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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